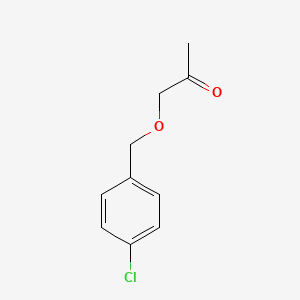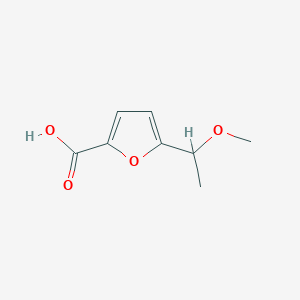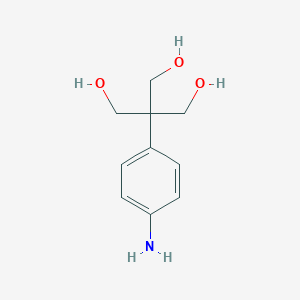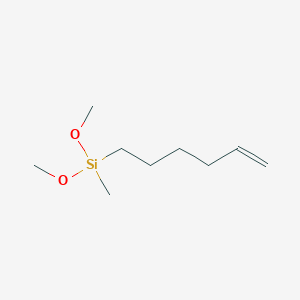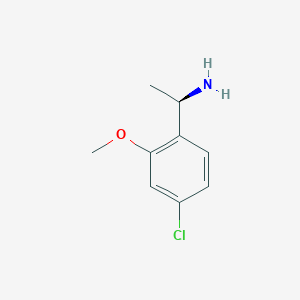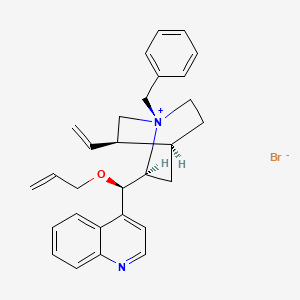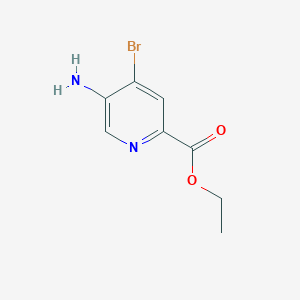
Ethyl 5-amino-4-bromopicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-4-bromopicolinate is an organic compound with the molecular formula C8H8BrN2O2 It is a derivative of picolinic acid, featuring both an amino group and a bromine atom on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-4-bromopicolinate typically involves the bromination of ethyl picolinate followed by amination. One common method includes the following steps:
Bromination: Ethyl picolinate is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 4-position of the pyridine ring.
Amination: The brominated intermediate is then reacted with ammonia or an amine source to replace the bromine atom with an amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-bromopicolinate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted picolinates, while oxidation can produce picolinic acid derivatives.
Scientific Research Applications
Ethyl 5-amino-4-bromopicolinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ethyl 5-amino-4-bromopicolinate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of both amino and bromine groups allows for versatile interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromopicolinate: Lacks the amino group, making it less versatile in certain reactions.
Ethyl 5-amino-2-bromopicolinate: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
Ethyl 5-amino-4-chloropicolinate: Chlorine instead of bromine, which can affect the compound’s reactivity and interactions.
Uniqueness
Ethyl 5-amino-4-bromopicolinate is unique due to the specific positioning of the amino and bromine groups, which allows for a distinct set of chemical reactions and potential applications. Its dual functionality makes it a valuable compound in both synthetic and medicinal chemistry.
Properties
Molecular Formula |
C8H9BrN2O2 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
ethyl 5-amino-4-bromopyridine-2-carboxylate |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)7-3-5(9)6(10)4-11-7/h3-4H,2,10H2,1H3 |
InChI Key |
PBBYSRVQAKYYAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


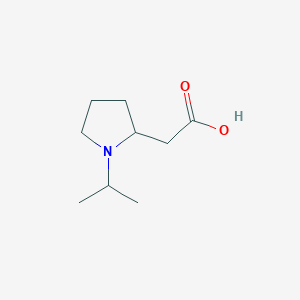
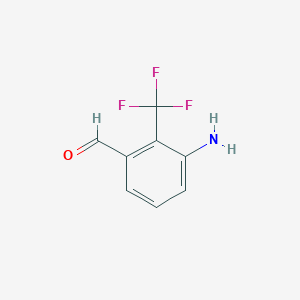

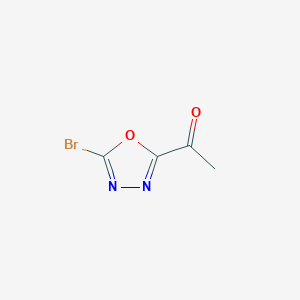
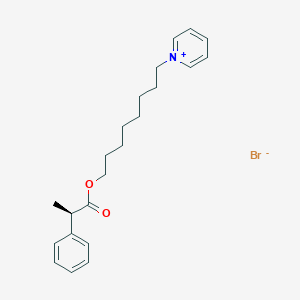
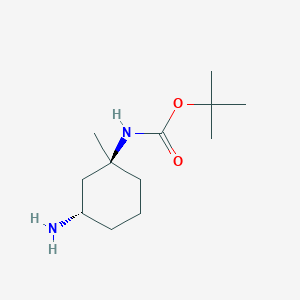

![2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12976406.png)
